2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15686784
Molecular Formula: C25H23ClN4O3S
Molecular Weight: 495.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23ClN4O3S |
|---|---|
| Molecular Weight | 495.0 g/mol |
| IUPAC Name | 2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H23ClN4O3S/c1-16(17-11-12-22(31)23(13-17)33-2)28-29-24(32)15-34-25-27-20-9-5-6-10-21(20)30(25)14-18-7-3-4-8-19(18)26/h3-13,31H,14-15H2,1-2H3,(H,29,32)/b28-16+ |
| Standard InChI Key | JTHKMFGQRIMNGP-LQKURTRISA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=C(C=C4)O)OC |
| Canonical SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)O)OC |
Introduction
Structural Features
Benzimidazole derivatives typically feature a benzimidazole core, which is often modified with various functional groups to enhance their biological activity. The presence of a 2-chlorobenzyl group and an acetohydrazide moiety in these compounds contributes to their potential therapeutic effects. The specific compound of interest includes a 4-hydroxy-3-methoxyphenyl group, which may influence its reactivity and interaction with biological targets.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives generally involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Common techniques for characterizing synthesized compounds include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Research Findings and Data
While specific research findings on 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide are not available, related compounds have shown promising results in various biological assays. For example, benzimidazole derivatives with similar structures have demonstrated potential as anticancer agents by inhibiting specific cellular pathways.
Table: Comparison of Related Benzimidazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume